Loxoprofen - 68767-14-6

Loxoprofen

Catalog Number: EVT-291924
CAS Number: 68767-14-6
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. [, , , , , , , , , , , , ] It acts as a prodrug, meaning it is metabolized in the body into its active form. [, , , , ] The active metabolite, trans-alcohol form (Trans-OH), is primarily responsible for Loxoprofen’s anti-inflammatory and analgesic effects. [, , , , ]

Mechanism of Action

Loxoprofen’s primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. [, , , , ] COX enzymes are responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. [, , , , ]

While Loxoprofen itself shows no direct inhibition of COX enzymes, its active metabolite, Loxoprofen-SRS, demonstrates non-selective inhibition of both COX-1 and COX-2 isoforms. [] This non-selective inhibition distinguishes Loxoprofen from COX-2 selective inhibitors like Celecoxib, which primarily target the COX-2 isoform. []

Metabolism and Biotransformation

Loxoprofen undergoes biotransformation in the liver, where it is reduced to its active trans-alcohol metabolite, Trans-OH, primarily by the carbonyl reductase 1 (CBR1) enzyme. [, ] Studies have shown that genetic variations in the CBR1 gene, specifically the rs9024 single nucleotide polymorphism, can influence the bioactivation of Loxoprofen, impacting the ratio of trans-OH to cis-OH metabolites. []

Furthermore, Loxoprofen is metabolized through hydroxylation and glucuronidation pathways. [] Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5, are primarily responsible for the hydroxylation of Loxoprofen. [] UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, catalyze the glucuronidation of Loxoprofen and its alcohol metabolites. []

Recent metabolomic studies have identified novel sulfate and taurine conjugates of Loxoprofen, expanding the understanding of its metabolic pathways. [] These findings suggest that Loxoprofen undergoes complex metabolic processes involving multiple enzymes, leading to the formation of diverse metabolites with varying potencies and potential toxicities. [, ]

Pharmacokinetics

Loxoprofen exhibits rapid absorption after oral administration, reaching peak plasma concentration within 1 hour. [, , , , ] The elimination half-life of Loxoprofen is approximately 2 hours. [, ] Studies comparing different routes of administration (intragastric, intravenous, intramuscular) have demonstrated similar pharmacokinetic profiles for Loxoprofen and its active metabolites, indicating consistent bioavailability regardless of the administration route. [] Pretreatment with Loxoprofen for three consecutive days followed by a seven-day washout period has been shown to alter the drug's metabolism, leading to an increased formation of the active trans-alcohol metabolite and an increase in the total urinary recovery of Loxoprofen and its metabolites. []

Applications
  • Inflammatory Pain: Studies in rats demonstrate Loxoprofen's efficacy in reducing carrageenan-induced paw edema and lowering prostaglandin E2 levels in inflammatory exudates, indicating its effectiveness in treating inflammatory pain. [, ]
  • Muscle Pain: Research in rat models of chronic muscle pain suggests that Loxoprofen can alleviate muscle hyperalgesia, highlighting its potential for treating muscle pain conditions. []
  • Postoperative Pain: Loxoprofen has demonstrated effectiveness in reducing postoperative pain in various surgical settings, including dental surgery, impacted tooth extractions, and radical prostatectomy. [, , ]
  • Osteoarthritis: Clinical studies have investigated Loxoprofen's efficacy in treating knee osteoarthritis, showing positive results in reducing pain and improving functional outcomes. [, ]
  • Frozen Shoulder: Research comparing Loxoprofen with Celecoxib in patients with frozen shoulder suggests comparable analgesic efficacy for both drugs. []
  • Neuropathic Pain: Loxoprofen has shown potential in reducing thermal hyperalgesia in a rat model of chronic sciatic nerve constriction injury, suggesting its possible benefits in neuropathic pain management. []
  • Upper Respiratory Tract Infections: While a study on naturally acquired upper respiratory tract infections showed no significant impact of Loxoprofen on the recovery process, it suggested a possible tendency to delay recovery. []
  • Gastric Mucosal Protection: Loxoprofen has been shown to possess low direct cytotoxicity on gastric mucosal cells compared to other NSAIDs like indomethacin and celecoxib, suggesting a relatively safer gastrointestinal profile. []
  • Prevention of Small Intestinal Damage: In rat models, Loxoprofen has demonstrated a protective effect against NSAID-induced small intestinal damage, particularly when co-administered with lansoprazole. [, ]
  • Root Resorption During Orthodontic Tooth Movement: Research in rats suggests that Loxoprofen may suppress apical root resorption during orthodontic tooth movement by inhibiting the expression of inflammatory mediators and reducing the number of odontoclasts. []
Future Directions
  • Further investigation of novel metabolites: The identification of new sulfate, taurine, and acyl glucuronide conjugates necessitates further research to assess their pharmacological and toxicological properties. [] Understanding the roles of these metabolites could shed light on potential side effects and drug interactions.
  • Elucidation of the role of CBR1 polymorphisms: Continued research on the influence of CBR1 rs9024 genotype status on Loxoprofen's bioactivation could lead to personalized therapy, optimizing treatment strategies based on individual genetic profiles. []
  • Exploration of new therapeutic applications: Given its potential in neuropathic pain, further investigation of Loxoprofen’s efficacy in managing different types of neuropathic pain conditions is warranted. [] Additionally, further investigation of Loxoprofen’s effects on upper respiratory tract infections is needed to confirm or refute its potential to delay recovery. []

Properties

CAS Number

68767-14-6

Product Name

Loxoprofen

IUPAC Name

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)

InChI Key

YMBXTVYHTMGZDW-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

Solubility

47 mg/mL

Synonyms

156-S
2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid
2-OCPPP
CS 600
CS-600
loxoprofen
loxoprofen alcohol
loxoprofen sodium dihydrate
loxoprofen sodium, (R*,S*)-isomer
sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate
sodium loxoprofen

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.